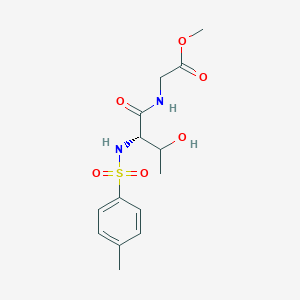
Tosylthreonylglycine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tosylthreonylglycine methyl ester, commonly known as TTM, is a peptide derivative that has gained significant attention in the field of scientific research due to its unique properties. TTM is a synthetic peptide that is derived from the naturally occurring threonylglycine methyl ester. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
TTM inhibits the activity of PDI by binding to its active site. This binding prevents the enzyme from carrying out its normal function, leading to the accumulation of misfolded proteins. TTM has also been found to induce endoplasmic reticulum stress, which further contributes to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
TTM has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TTM has also been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TTM is its ability to inhibit PDI activity, which makes it a valuable tool for studying protein folding and misfolding. However, TTM has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for TTM research. One area of interest is the development of TTM analogs with improved solubility and potency. Another area of interest is the use of TTM in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, TTM could be used in combination with other drugs to enhance their efficacy.
Synthesemethoden
TTM can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise manner. The final product is then cleaved from the solid support and deprotected to yield TTM.
Wissenschaftliche Forschungsanwendungen
TTM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding. This inhibition leads to the accumulation of misfolded proteins, which can be used to study various diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
151656-28-9 |
|---|---|
Produktname |
Tosylthreonylglycine methyl ester |
Molekularformel |
C14H20N2O6S |
Molekulargewicht |
344.39 g/mol |
IUPAC-Name |
methyl 2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C14H20N2O6S/c1-9-4-6-11(7-5-9)23(20,21)16-13(10(2)17)14(19)15-8-12(18)22-3/h4-7,10,13,16-17H,8H2,1-3H3,(H,15,19)/t10?,13-/m0/s1 |
InChI-Schlüssel |
SPMGWNOTIGDXNW-HQVZTVAUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)O)C(=O)NCC(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |
Synonyme |
tosyl-Thr-Gly-OMe tosylthreonylglycine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



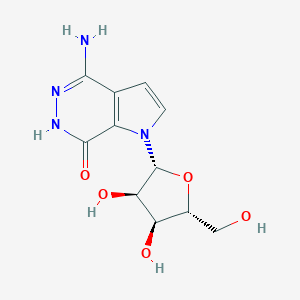
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
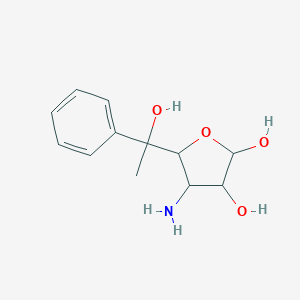
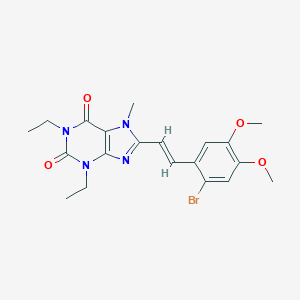
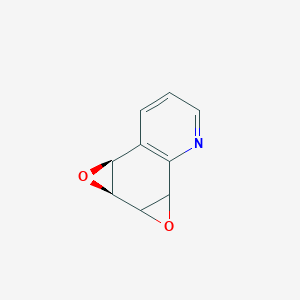
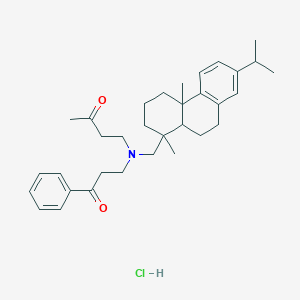
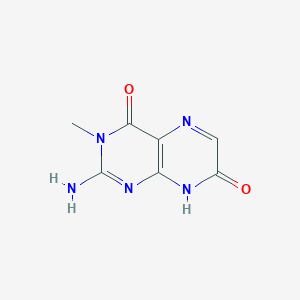
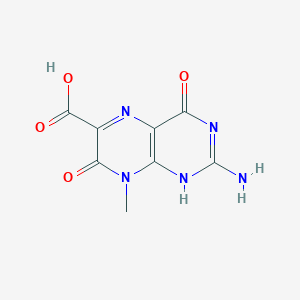
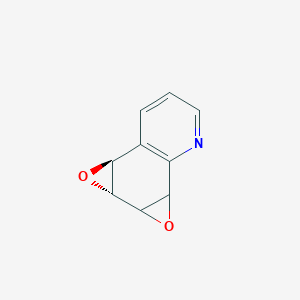
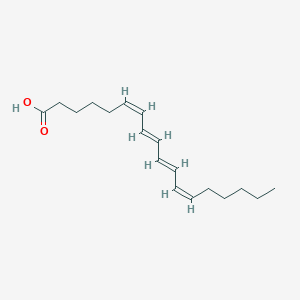
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
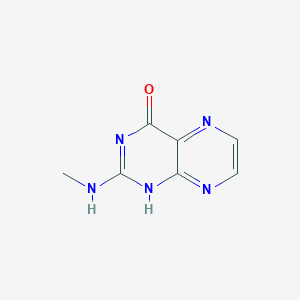
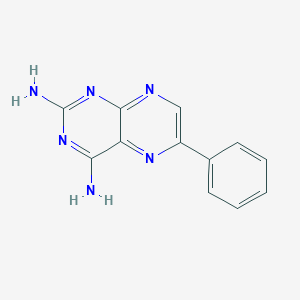
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)